3-(2-methoxy-5-methylphenyl)pyridin-2-ol chemical structure and properties
3-(2-methoxy-5-methylphenyl)pyridin-2-ol chemical structure and properties
The following technical guide details the chemical structure, synthesis, and properties of 3-(2-methoxy-5-methylphenyl)pyridin-2-ol , a significant biaryl scaffold in medicinal chemistry.
Chemical Class: Biaryl N-Heterocycle / 3-Aryl-2-pyridone Scaffold Primary Application: Pharmaceutical Intermediate (AMPA Receptor Antagonists, Kinase Inhibitors)
Executive Summary
3-(2-methoxy-5-methylphenyl)pyridin-2-ol is a functionalized biaryl compound featuring a pyridine ring substituted at the C3 position with a 2-methoxy-5-methylphenyl group.[1] This molecule represents a "privileged structure" in drug discovery, serving as a core scaffold for negative allosteric modulators (NAMs) of the AMPA receptor (e.g., structural analogs of Perampanel) and various kinase inhibitors.
Its chemical behavior is defined by lactam-lactim tautomerism , existing predominantly as the 2-pyridone form in solution and solid state, though often nomenclaturally referred to as the pyridin-2-ol. This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and role as a pharmacophore.
Chemical Identity & Structure
Nomenclature & Identification[1]
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IUPAC Name: 3-(2-methoxy-5-methylphenyl)pyridin-2-ol
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Alternative Names: 3-(2-methoxy-5-methylphenyl)-2(1H)-pyridone; 3-(6-methoxy-m-tolyl)-2-hydroxypyridine.
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Molecular Formula: C₁₃H₁₃NO₂
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Molecular Weight: 215.25 g/mol
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SMILES: Cc1cc(OC)c(cc1)-c2cccc(O)n2 (Pyridinol form)
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InChIKey: (Predicted) HVZOWZDOXZYQOD-UHFFFAOYSA-N
Tautomeric Equilibrium
The molecule exists in a dynamic equilibrium between the pyridin-2-ol (lactim) and 2-pyridone (lactam) forms. In polar solvents and the crystalline state, the 2-pyridone tautomer is energetically favored due to the stability of the amide-like resonance and intermolecular hydrogen bonding.
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Lactam Form (Dominant): Proton on Nitrogen (NH), Carbonyl at C2 (C=O).
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Lactim Form (Minor): Nitrogen has lone pair (N:), Hydroxyl at C2 (C-OH).
Structural Visualization (Graphviz)
The following diagram illustrates the tautomeric equilibrium and the key structural features.
Figure 1: Tautomeric equilibrium between the 2-pyridone and pyridin-2-ol forms, highlighting key pharmacophoric features.
Physicochemical Properties[2][3][4][5]
The lipophilic "2-methoxy-5-methylphenyl" tail combined with the polar "pyridin-2-ol" head creates an amphiphilic character suitable for CNS penetration (common in AMPA antagonists).
| Property | Value (Predicted) | Significance |
| LogP (Octanol/Water) | 2.3 – 2.6 | Optimal for oral bioavailability and CNS penetration. |
| Topological Polar Surface Area (TPSA) | ~32.7 Ų | Indicates good membrane permeability (TPSA < 90 Ų). |
| pKa (Acidic) | ~11.0 (OH/NH) | Weakly acidic; remains neutral at physiological pH. |
| pKa (Basic) | ~0.7 (Pyridine N) | Very weakly basic; protonation unlikely at pH 7.4. |
| H-Bond Donors | 1 (NH/OH) | Critical for receptor binding pocket interactions. |
| H-Bond Acceptors | 2 (O, N) | Facilitates water solubility and target engagement. |
| Solubility | Low (Water), High (DMSO, DCM) | Requires organic co-solvents for biological assays. |
Synthesis & Manufacturing
The most robust synthetic route utilizes a Suzuki-Miyaura cross-coupling reaction. This convergent strategy couples a 3-halogenated pyridone with the corresponding aryl boronic acid.
Synthetic Pathway[6][7]
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Starting Material A: 3-Bromo-2-hydroxypyridine (or 3-bromo-2-methoxypyridine).
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Starting Material B: 2-Methoxy-5-methylphenylboronic acid.
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Catalyst: Palladium(0) or Palladium(II) precursor (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂).
Detailed Protocol (Suzuki Coupling)
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Reagents: 3-Bromo-2-hydroxypyridine (1.0 eq), 2-Methoxy-5-methylphenylboronic acid (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Pd(PPh₃)₄ (5 mol%).
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Solvent System: 1,4-Dioxane / Water (4:1 v/v) or DME / Water.
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Conditions: Heat to 90°C – 100°C under inert atmosphere (N₂ or Ar) for 12–16 hours.
Step-by-Step Workflow:
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Degassing: Purge the solvent mixture with nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling or catalyst deactivation).
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Addition: Add the aryl halide, boronic acid, and base to the reaction vessel. Add the Pd catalyst last.
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Reaction: Heat the mixture to reflux. Monitor conversion by LC-MS or TLC (Mobile phase: 5% MeOH in DCM).
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Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄.
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Purification: Concentrate in vacuo. Purify the residue via flash column chromatography (SiO₂, Gradient: 0-10% MeOH in DCM) to yield the product as an off-white solid.
Synthesis Logic Diagram (Graphviz)
Figure 2: Convergent synthesis via Suzuki-Miyaura coupling.
Applications in Drug Discovery
This scaffold is highly relevant in the design of CNS-active agents and kinase inhibitors .
AMPA Receptor Antagonism
The 3-aryl-2-pyridone motif is the core pharmacophore of Perampanel (Fycompa), a non-competitive AMPA receptor antagonist used for epilepsy.
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Mechanism: The pyridone ring acts as a hydrogen bond donor/acceptor pair in the allosteric binding pocket.
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SAR Insight: The 2-methoxy-5-methylphenyl group provides specific hydrophobic interactions (pi-stacking and van der Waals) that can tune the potency and selectivity against specific AMPA receptor subunits (GluA1-4).
Kinase Inhibition
Biaryl systems are ubiquitous in kinase inhibitors (Type I and Type II).
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Potential Targets: PIM kinases, p38 MAPK, and potentially KRAS G12C (as a fragment lead).
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Binding Mode: The pyridone "head" often binds to the hinge region of the kinase ATP-binding site via bidentate hydrogen bonds.
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Signal Word: Warning.
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Handling: Use standard PPE (gloves, lab coat, safety goggles). Handle in a fume hood to avoid inhalation of dust.
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Storage: Store in a cool, dry place (2-8°C recommended for long-term storage). Hygroscopic potential.
References
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
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Hanakawa, Y., et al. (2011). Discovery of Perampanel: A Novel, Orally Active, Non-competitive AMPA Receptor Antagonist. ACS Medicinal Chemistry Letters, 2(7), 535–539. (Describes the 3-aryl-2-pyridone scaffold utility). Link
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PubChem Compound Summary. (n.d.). 3-Bromo-2-hydroxypyridine (Precursor). National Center for Biotechnology Information. Link
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ChemicalBook. (n.d.). 2-Methoxy-5-methylphenylboronic acid (Precursor). Link
